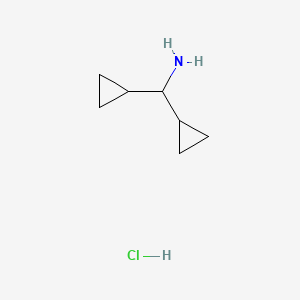
2,2-Difluorocyclohexane-1,3-dione hydrate
Descripción general
Descripción
2,2-Difluorocyclohexane-1,3-dione hydrate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a hydrate of 2,2-difluorocyclohexane-1,3-dione, which is commonly known as DFDH. DFDH is a cyclic diketone that has been extensively used in the synthesis of various organic compounds. The hydrate form of DFDH has been found to have unique properties that make it an attractive candidate for various applications.
Mecanismo De Acción
The mechanism of action of 2,2-Difluorocyclohexane-1,3-dione hydrate is not well understood. However, it is believed that the hydrate form of DFDH undergoes hydrolysis in the presence of water to form the corresponding diol. The diol can then react with various nucleophiles to form a wide range of organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2,2-Difluorocyclohexane-1,3-dione hydrate. However, it has been found to be relatively non-toxic and does not show any significant adverse effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-Difluorocyclohexane-1,3-dione hydrate in lab experiments is its versatility. It can be used as a reagent in various organic synthesis reactions and has been found to be an excellent chiral building block. However, one of the limitations of using this compound is its relatively high cost compared to other reagents.
Direcciones Futuras
There are several future directions for research on 2,2-Difluorocyclohexane-1,3-dione hydrate. One of the most promising areas of research is the development of new synthetic methodologies using this compound. Additionally, the potential applications of this compound in the field of medicinal chemistry and drug discovery are also being explored. Finally, there is a need for further research on the mechanism of action of 2,2-Difluorocyclohexane-1,3-dione hydrate to better understand its potential applications.
Aplicaciones Científicas De Investigación
2,2-Difluorocyclohexane-1,3-dione hydrate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic synthesis. It has been found to be an excellent reagent for the synthesis of various organic compounds, including chiral compounds.
Propiedades
IUPAC Name |
2,2-difluorocyclohexane-1,3-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVHMICZCMOUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717284 | |
| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclohexane-1,3-dione hydrate | |
CAS RN |
183742-84-9 | |
| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B3025372.png)






![10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid](/img/structure/B3025384.png)





